molecular formula C8H8N2O4 B1316651 (3-Nitropyridin-2-yl)methyl acetate CAS No. 131747-33-6

(3-Nitropyridin-2-yl)methyl acetate

Cat. No. B1316651
M. Wt: 196.16 g/mol
InChI Key: ZIYJPXZUYGNNFD-UHFFFAOYSA-N
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Description

“(3-Nitropyridin-2-yl)methyl acetate” is a chemical compound with the molecular formula C8H8N2O4 . It is used in life science research and is a part of the category of chemical building blocks .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “(3-Nitropyridin-2-yl)methyl acetate” consists of a pyridine ring with a nitro group at the 3-position and a methyl acetate group attached to the 2-position . The molecular weight of this compound is 196.163 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Nitropyridin-2-yl)methyl acetate” include a molecular weight of 196.163 g/mol . The compound is categorized under chemical building blocks .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Anticancer Drug Synthesis : A significant application of (3-nitropyridin-2-yl)methyl acetate derivatives is in the synthesis of small molecule anticancer drugs. One such derivative, 1-methyl-3-(5-nitropyridin-2-yl)urea, is synthesized from 2-chloro-5-nitropyridine through multi-step nucleophilic reactions, demonstrating its potential in anticancer drug development (Zhang, Lai, Feng, & Xu, 2019).

Chemical Transformations

  • Cyclization Reactions : The compound is used in reactions leading to various cyclizations, such as the formation of pyrazoles from nitropyridin-2(1H)-one derivatives, indicating its role in diverse chemical transformations (Smolyar & Yutilov, 2008).
  • Multicomponent Synthesis : It is utilized in the multicomponent synthesis of unsymmetrical derivatives of 5-nitro-1,4-dihydropyridine, demonstrating its versatility in complex chemical syntheses (Turgunalieva et al., 2023).

Advanced Organic Chemistry

  • 1,3-Dipolar Cycloaddition Reactions : The compound exhibits reactivity in 1,3-dipolar cycloaddition reactions, forming tetrazolinones and substituted amines, highlighting its importance in advanced organic chemistry (Holt & Fiksdahl, 2007).
  • Oxidative Amination : 3-Nitropyridines, including derivatives of (3-nitropyridin-2-yl)methyl acetate, are used in oxidative amination, producing various substituted pyridines, a crucial process in organic synthesis (Bakke & Svensen, 2001).

Material Science

  • Crystal Structure Studies : The compound finds applications in material science, particularly in studying the crystal structures and electronic spectral characteristics of metal complexes, useful in understanding molecular interactions (Staszak et al., 2010).

Pharmacological Applications

  • Antihypertensive Agents Synthesis : Derivatives of (3-nitropyridin-2-yl)methyl acetate are used in synthesizing compounds with potential antihypertensive α-blocking activity, indicating its role in pharmacological applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

properties

IUPAC Name

(3-nitropyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-6(11)14-5-7-8(10(12)13)3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYJPXZUYGNNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280750
Record name 2-Pyridinemethanol, 3-nitro-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitropyridin-2-yl)methyl acetate

CAS RN

131747-33-6
Record name 2-Pyridinemethanol, 3-nitro-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3-nitro-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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